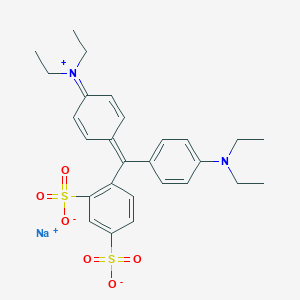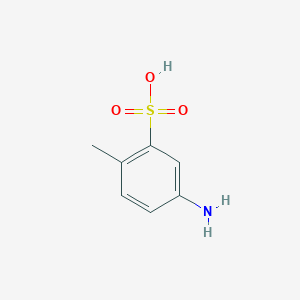
Sodium 2,4,5-trichlorophenolate
Vue d'ensemble
Description
Sodium 2,4,5-trichlorophenolate is an organic compound with the chemical formula C6H2Cl3NaO. It is a sodium salt of 2,4,5-trichlorophenol, which is a chlorinated phenol. This compound is typically found as a white crystalline solid and is known for its solubility in water, alcohols, and ethers. This compound is primarily used as a fungicide, bactericide, and intermediate in the synthesis of herbicides such as 2,4,5-trichlorophenoxyacetic acid .
Applications De Recherche Scientifique
Sodium 2,4,5-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other chlorinated organic compounds.
Biology: It is used as a bactericide and fungicide in biological studies to control microbial growth.
Medicine: It has been studied for its potential antifungal properties and its effects on lymphocytes.
Industry: It is used in the production of herbicides, fungicides, and bactericides.
Safety and Hazards
Acute exposure to Sodium 2,4,5-trichlorophenolate may cause skin burns . It also irritates the eyes, nose, pharynx, and lungs . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Sodium 2,4,5-trichlorophenolate primarily targets microorganisms such as bacteria, fungi, and algae . It is used as a fungicide and bactericide .
Mode of Action
It is known to interfere with the normal functioning of the targeted microorganisms, leading to their death .
Biochemical Pathways
It is known that the compound disrupts the normal metabolic processes of the targeted microorganisms, leading to their death .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it can be readily absorbed and distributed in the environment.
Result of Action
The primary result of this compound’s action is the death of the targeted microorganisms. This makes it effective as a fungicide and bactericide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it can be easily distributed in aquatic environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2,4,5-trichlorophenolate is synthesized by reacting 2,4,5-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,4,5-trichlorophenol is dissolved in water, and sodium hydroxide is added to the solution. The reaction proceeds as follows:
C6H2Cl3OH+NaOH→C6H2Cl3ONa+H2O
The reaction is exothermic and usually carried out at room temperature. The product, this compound, is then isolated by evaporating the water and crystallizing the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,4,5-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Sodium 2,4-dichlorophenolate
- Sodium 2,4,6-trichlorophenolate
- Sodium 3,4,5-trichlorophenolate
Comparison: Sodium 2,4,5-trichlorophenolate is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to sodium 2,4-dichlorophenolate, it has an additional chlorine atom, which enhances its bactericidal and fungicidal activity. Sodium 2,4,6-trichlorophenolate, on the other hand, has a different chlorination pattern, leading to variations in its reactivity and applications .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis pathway for Sodium 2,4,5-trichlorophenolate involves the reaction of 2,4,5-trichlorophenol with sodium hydroxide.", "Starting Materials": [ "2,4,5-trichlorophenol", "Sodium hydroxide" ], "Reaction Steps": [ "Dissolve 2,4,5-trichlorophenol in a suitable solvent, such as ethanol or water.", "Slowly add sodium hydroxide to the solution while stirring.", "Heat the mixture to reflux and continue stirring for several hours.", "Cool the mixture and filter off any precipitated solids.", "Wash the solids with water and dry to obtain Sodium 2,4,5-trichlorophenolate as a white crystalline solid." ] } | |
Numéro CAS |
136-32-3 |
Formule moléculaire |
C6H3Cl3NaO |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
sodium;2,4,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |
Clé InChI |
WPQWITCZLCIZNZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)O.[Na] |
| 136-32-3 | |
Pictogrammes |
Acute Toxic; Irritant |
Numéros CAS associés |
95-95-4 (Parent) |
Synonymes |
2,4,5-trichlorophenol 2,4,5-trichlorophenol, copper salt 2,4,5-trichlorophenol, potassium salt 2,4,5-trichlorophenol, sodium salt 2,4,5-trichlorophenolate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
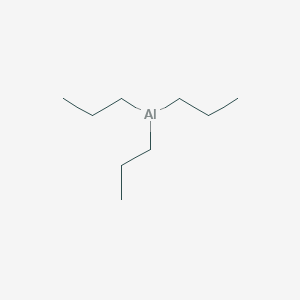
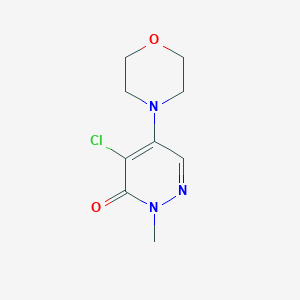
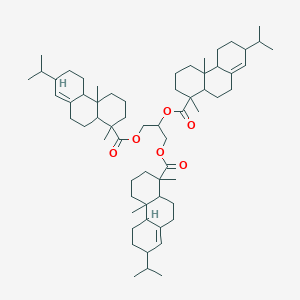
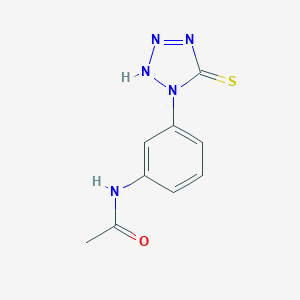
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)

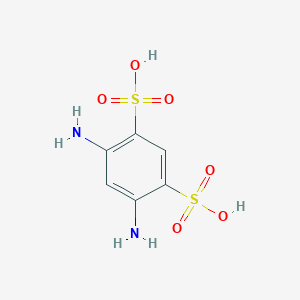
![[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate](/img/structure/B86225.png)
